N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)17-7-4-8-18(13-17)24-19(25)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEABHHFINTHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it ideal for forming carbon-carbon bonds . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling Reactions
This compound can undergo Suzuki-Miyaura cross-coupling to form biaryl derivatives. The reaction typically involves palladium catalysts (e.g., Pd₂(dba)₃) and boronic acids, with ligands like SPhos or XPhos enhancing catalytic efficiency. Key reaction parameters include:
| Reagent/Condition | Details |
|---|---|
| Catalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | SPhos or XPhos |
| Base | Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) |
| Solvent | THF/toluene/water mixture |
| Boronic Acid | Trifluoromethyl-substituted boronic acids (e.g., 4-trifluoromethylphenyl boronic acid) |
The trifluoromethyl group on the phenyl ring may influence regioselectivity due to its electron-withdrawing nature, directing coupling to specific positions on the biphenyl core .
Nickel-Mediated Cross-Coupling Reactions
Nickel catalysts (e.g., Ni(COD)₂) facilitate decarbonylative coupling with aryl boronic acids, enabling C–N bond formation. This reaction is particularly effective for modifying amide functionalities:
| Reagent/Condition | Details |
|---|---|
| Catalyst | Ni(COD)₂ (nickel(1,5-cyclooctadiene)) |
| Ligand | Bipyridine |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | THF |
| Boronic Acid | Aryl boronic acids (e.g., 4-trifluoromethylphenyl boronic acid) |
| Purification | Column chromatography (hexane/EtOAc) |
The reaction proceeds via a six-membered nickelacycle intermediate, followed by transmetalation and reductive elimination. This method is scalable, as demonstrated in gram-scale syntheses .
Substitution Reactions
While direct substitution data for this compound is limited in the provided sources, the trifluoromethyl group’s electron-withdrawing effect may activate adjacent positions for nucleophilic aromatic substitution. Typical reagents include:
-
Nucleophiles : Amines or thiols
-
Conditions : Basic media (e.g., NaH) or protic solvents
The biphenyl-4-carboxamide core may also participate in acyl transfer reactions, though specific examples are not detailed in the reviewed literature.
Scientific Research Applications
Medicinal Chemistry
N-[3-(Trifluoromethyl)phenyl]-[1,1'-biphenyl]-4-carboxamide has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
- Anticancer Activity : Research has indicated that compounds with trifluoromethyl groups can enhance the potency of anticancer drugs by improving their metabolic stability and bioavailability. A study highlighted that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Material Science
In material science, the unique properties of this compound have been leveraged to develop advanced materials.
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for applications in aerospace and automotive industries .
Catalysis
The compound's structural features make it an attractive candidate for catalytic applications.
- Catalytic Activity : Studies have demonstrated that this compound can function as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic efficiency in cross-coupling reactions, which are vital in organic synthesis .
Case Studies
Biological Activity
N-[3-(Trifluoromethyl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effectiveness against various biological targets, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H12F3NO
- Molecular Weight : 285.26 g/mol
- CAS Number : 132564-36-9
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : Studies indicate that this compound exhibits inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of certain kinases which are critical in signaling pathways associated with cell proliferation and survival.
- Anticancer Activity : The compound has demonstrated significant anticancer properties in vitro. It has been tested against several cancer cell lines, showing varying degrees of potency. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances its biological efficacy by increasing lipophilicity and binding affinity to target proteins.
Biological Activity Data
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against various cancer cell lines, it was found to exhibit potent inhibitory effects on the growth of breast cancer (MCF7) and lung cancer (A549) cells. The compound's IC50 values were significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Kinase Inhibition
Research investigating the compound's role as a kinase inhibitor revealed that it effectively inhibited EGFR and Src kinases, which are often implicated in oncogenic signaling pathways. The inhibition was assessed through enzyme assays and confirmed via molecular docking studies that illustrated strong binding interactions between the compound and the active sites of these kinases.
Comparison with Similar Compounds
Biphenyl Carboxamide Derivatives with Varied Amine Substituents
Several analogs in this class differ in the amine substituent attached to the biphenyl carboxamide (Table 1):
Key Findings :
- Synthetic Efficiency : Yields vary significantly based on steric and electronic properties of the amine. Cyclooctyl derivatives (50% yield) are less efficient than decahydronaphthalenyl analogs (84%) due to steric hindrance .
- OLED Applications : The trifluoromethylphenyl group in the target compound enhances electron-withdrawing effects, improving electroluminescence efficiency in deep-blue OLED emitters like 4-BICFTPA (74% yield) .
Halogen-Substituted Analogs
- This analog is used in medicinal chemistry but lacks detailed efficacy data .
- Sorafenib : Contains a 4-chloro-3-(trifluoromethyl)phenyl group linked to a carboxamide. As a multi-kinase inhibitor, it highlights the pharmacological relevance of trifluoromethylphenyl carboxamides in oncology .
Functional Analogs in Drug Metabolism and Stability
DPC 423 and Metabolic Pathways
- DPC 423: A pyrazole-carboxamide with a 3-(trifluoromethyl)phenyl group. This highlights the role of structural differences (pyrazole vs. biphenyl core) in metabolic fate .
Thiazole and Thienothiophene Derivatives
- The dual trifluoromethyl groups enhance hydrophobic interactions .
- 4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide: Combines a diazepane ring with thienothiophene, suggesting applications in G protein-coupled receptor (GPCR) modulation .
Therapeutic and Industrial Relevance
- Sorafenib : Demonstrates the importance of trifluoromethylphenyl carboxamides in targeting kinases (e.g., RAF, VEGF). The biphenyl carboxamide scaffold may offer similar versatility but requires further validation .
- OLED Emitters : The target compound’s derivatives (e.g., 4-BICFTPA) achieve Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.07), meeting stringent deep-blue emission standards for displays .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare N-[3-(trifluoromethyl)phenyl]-[1,1'-biphenyl]-4-carboxamide and its derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions between biphenyl-4-carboxylic acid derivatives and substituted anilines. For example:
- Step 1 : Activation of the carboxylic acid using reagents like oxalyl chloride to form the acyl chloride intermediate .
- Step 2 : Reaction with 3-(trifluoromethyl)aniline under basic conditions (e.g., NaHCO₃) to form the amide bond .
- Purification : Automated flash chromatography or recrystallization is employed, with yields ranging from 50% to 84% depending on steric and electronic factors .
- Key Data : Derivatives with cycloalkyl or decahydronaphthalenyl substituents show variations in yield (50–84%) due to steric hindrance during coupling .
Q. How is structural characterization of this compound performed to confirm purity and integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and confirm the absence of unreacted starting materials. For example, the trifluoromethyl group ( ~120–125 ppm in F NMR) and biphenyl protons ( 7.2–8.2 ppm in H NMR) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass 407.12 for C₂₆H₁₈F₃NO) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to validate purity .
Advanced Research Questions
Q. What metabolic pathways are observed for structurally related biphenyl carboxamides, and how do they inform toxicity studies?
- Methodological Answer :
- In Vitro Metabolism : Liver microsome assays (e.g., human CYP450 isoforms) identify primary metabolites. For example, DPC 423 (a related compound) undergoes γ-glutamyltranspeptidase (GGT)-mediated glutathionylation, forming unusual conjugates detectable via LC/MS .
- NMR Characterization : Unstable metabolites (e.g., sulfoxide derivatives) are trapped using stabilizing agents like methoxylamine .
- Key Finding : The trifluoromethyl group reduces oxidative metabolism, enhancing metabolic stability compared to non-fluorinated analogs .
Q. How do structural modifications at the biphenyl or trifluoromethylphenyl moieties affect biological activity?
- Methodological Answer :
- Case Study : Replacing the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., decahydronaphthalenyl) alters receptor binding. For example:
- STING Inhibition : N-[3-[[(4-fluorophenyl)sulfonyl]amino]-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide (SN-011) shows enhanced selectivity for STING due to sulfonamide and hydroxyl groups improving hydrogen bonding .
- Factor Xa Inhibition : Pyrazole-containing analogs (e.g., DPC 423) exhibit improved potency when the trifluoromethyl group is retained, as it enhances hydrophobic interactions with enzyme pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Computational modeling (e.g., molecular docking) predicts logP and polar surface area to optimize bioavailability .
Q. What experimental strategies resolve contradictions in solubility data for biphenyl carboxamides?
- Methodological Answer :
- Solubility Profiling : Use pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1–7.4). For example, trifluoromethyl groups reduce aqueous solubility (<10 µg/mL at pH 7.4) but improve membrane permeability .
- Co-Crystallization : Co-formers like sodium pivalate enhance solubility via salt formation, as demonstrated in analogs of N-(benzyloxy)-4-(trifluoromethyl)benzamide .
- Contradiction Note : Discrepancies in literature solubility values may arise from crystallization solvents (e.g., acetonitrile vs. toluene) or polymorphic forms .
Methodological Challenges and Solutions
Q. How are regioselective functionalizations achieved on the biphenyl scaffold during late-stage diversification?
- Methodological Answer :
- Pd-Catalyzed C–H Activation : Direct arylation of the biphenyl ring using Pd(OAc)₂/XPhos catalytic systems enables regioselective installation of substituents (e.g., methoxyphenyl or trifluoromethylphenyl groups) at the 4-position .
- Protecting Groups : Temporary protection of the carboxamide with tert-butoxycarbonyl (Boc) prevents unwanted side reactions during functionalization .
- Yield Optimization : Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
